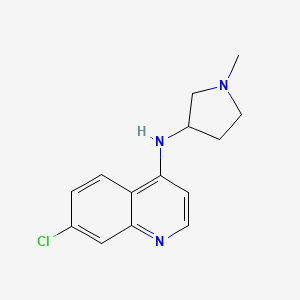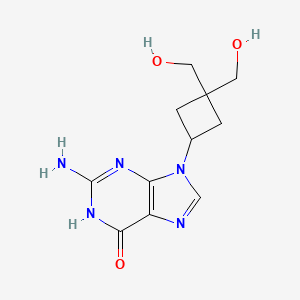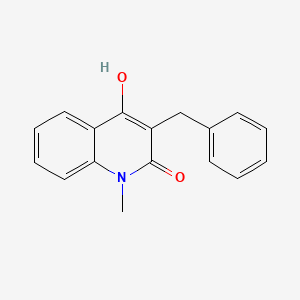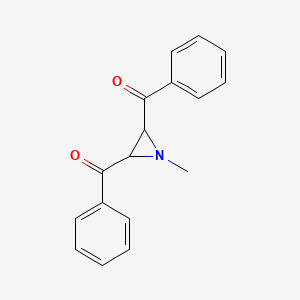
7-chloro-N-(1-methylpyrrolidin-3-yl)quinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-N-(1-methylpyrrolidin-3-yl)quinolin-4-amine is a compound belonging to the quinoline family, which is known for its diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-(1-methylpyrrolidin-3-yl)quinolin-4-amine typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with 1-methylpyrrolidine. The reaction is carried out under reflux conditions in the presence of a suitable base such as potassium carbonate. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
7-chloro-N-(1-methylpyrrolidin-3-yl)quinolin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The chloro group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antimalarial activities.
Industry: Possible use in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 7-chloro-N-(1-methylpyrrolidin-3-yl)quinolin-4-amine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit the heme detoxification pathway in Plasmodium parasites, which is crucial for their antimalarial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial drug with additional hydroxyl groups.
Quinacrine: A quinoline derivative used as an antiprotozoal agent.
Uniqueness
7-chloro-N-(1-methylpyrrolidin-3-yl)quinolin-4-amine is unique due to the presence of the 1-methylpyrrolidin-3-yl group, which may confer distinct biological activities and pharmacokinetic properties compared to other quinoline derivatives.
Eigenschaften
CAS-Nummer |
169815-62-7 |
|---|---|
Molekularformel |
C14H16ClN3 |
Molekulargewicht |
261.75 g/mol |
IUPAC-Name |
7-chloro-N-(1-methylpyrrolidin-3-yl)quinolin-4-amine |
InChI |
InChI=1S/C14H16ClN3/c1-18-7-5-11(9-18)17-13-4-6-16-14-8-10(15)2-3-12(13)14/h2-4,6,8,11H,5,7,9H2,1H3,(H,16,17) |
InChI-Schlüssel |
LWOWUHWFPBFQJE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(C1)NC2=C3C=CC(=CC3=NC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11856096.png)

![1-[3-(Pyridin-3-yl)-4-oxa-1,2-diazaspiro[4.5]dec-2-en-1-yl]ethan-1-one](/img/structure/B11856130.png)


